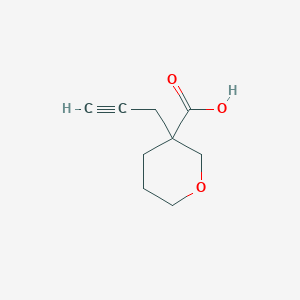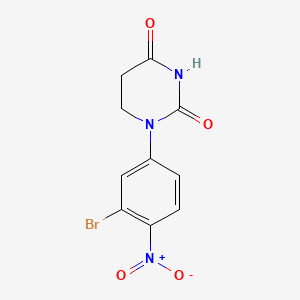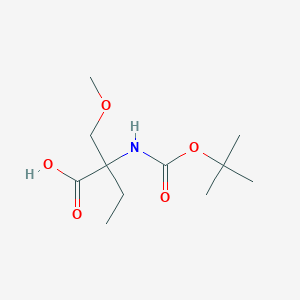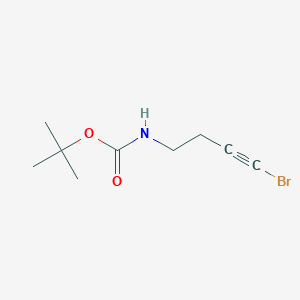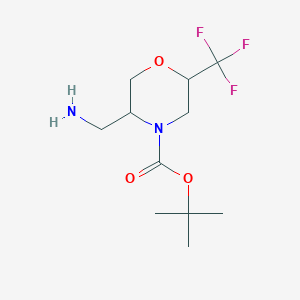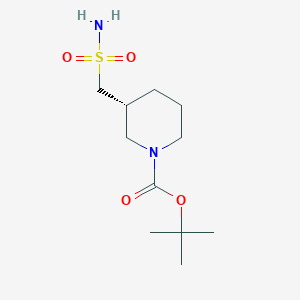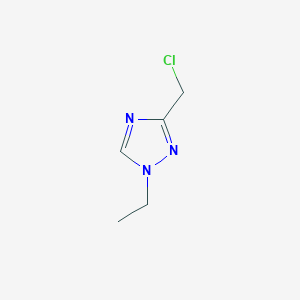![molecular formula C12H10BrN5O2 B13496543 1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione is a heterocyclic compound that contains a bromine atom, a triazole ring, and a diazinane-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Diazinane-Dione Formation: The diazinane-dione structure is formed through a cyclization reaction involving a diamine and a diketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
科学研究应用
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
作用机制
The mechanism of action of 1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity. The diazinane-dione structure can interact with nucleophilic sites in proteins and nucleic acids, affecting their function.
相似化合物的比较
Similar Compounds
1-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione: Similar structure with a chlorine atom instead of bromine.
1-[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione: Similar structure with a fluorine atom instead of bromine.
1-[5-iodo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological properties, making this compound a valuable candidate for various applications.
属性
分子式 |
C12H10BrN5O2 |
|---|---|
分子量 |
336.14 g/mol |
IUPAC 名称 |
1-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H10BrN5O2/c13-8-1-2-9(18-7-14-6-15-18)10(5-8)17-4-3-11(19)16-12(17)20/h1-2,5-7H,3-4H2,(H,16,19,20) |
InChI 键 |
UHIYIFONNSRKKH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)N3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
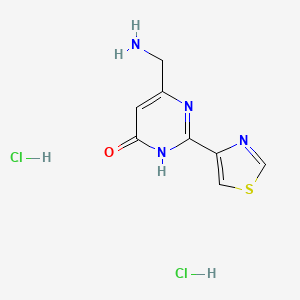
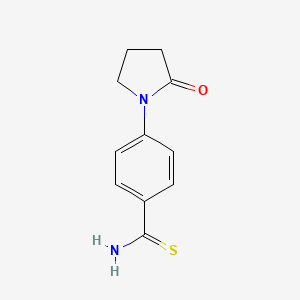
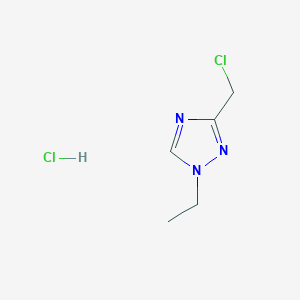
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)

